molecular formula C9H9NO3 B186491 7-Nitroisochroman CAS No. 444588-03-8

7-Nitroisochroman

Cat. No.: B186491
CAS No.: 444588-03-8
M. Wt: 179.17 g/mol
InChI Key: YGESIJUSNLKASY-UHFFFAOYSA-N
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Description

7-Nitroisochroman is an organic compound belonging to the class of isochromans, characterized by a nitro group attached to the seventh position of the isochroman ring

Scientific Research Applications

7-Nitroisochroman has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisochroman typically involves the nitration of isochroman derivatives. One common method includes the reaction of diazomethane with 4-nitrophthalic acid anhydride, which yields 6- and 7-nitro-1-oxoisochroman-4-spirooxiranes . Another method involves the acetylation of 4-nitrohomophthalic anhydride to produce 4-acetyl-7-nitroisochroman-1,3-dione, which can be further converted to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitroisochroman undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted isochroman derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-Nitroisochroman involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a radical scavenger, protecting cells from oxidative damage.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitro group at the seventh position, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-nitro-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESIJUSNLKASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358533
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444588-03-8
Record name 7-Nitroisochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol (Step 1, 1.65 g, 8.37 mmol), succinimide (829 mg, 8.37 mmol) and triphenylphosphine (2.46 g, 9.37 mmol) in dry THF at 0° C. under N2 is treated with diethyl azodicarboxylate (1.50 mL, 9.54 mmol) dropwise over 5 mins, and the resulting mixture is stirred at 0° C. for 4 hrs and then concentrated under reduced pressure. The residue is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with EtOAc/heptane (10/90), and those fractions with an Rf=0.60 by TLC (EtOAc/hexane, 50/50) are pooled and concentrated to give 995 mg (66%) of the title compound as a white solid, mp 96-98° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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